3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various indole derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
Scientific Research Applications
3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,3-dihydro-2H-indol-2-one
- 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one
Uniqueness
3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-5-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8/h3-5,9H,2,11H2,1H3,(H,12,13) |
InChI Key |
ZJZASJONSHRXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2N |
Origin of Product |
United States |
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